N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
CAS No.: 2034238-12-3
Cat. No.: VC5591233
Molecular Formula: C19H16N2O5S2
Molecular Weight: 416.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034238-12-3 |
|---|---|
| Molecular Formula | C19H16N2O5S2 |
| Molecular Weight | 416.47 |
| IUPAC Name | N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide |
| Standard InChI | InChI=1S/C19H16N2O5S2/c22-17(18(23)21-13-3-4-14-15(8-13)26-11-25-14)20-10-19(24,12-5-7-27-9-12)16-2-1-6-28-16/h1-9,24H,10-11H2,(H,20,22)(H,21,23) |
| Standard InChI Key | BQEBKZBCDNFMBL-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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Benzodioxole ring: A 1,3-benzodioxol-5-yl group provides aromaticity and electron-rich regions, enhancing interaction with biological targets.
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Hydroxyethyl-bithiophene unit: The central 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl group introduces sulfur-containing heterocycles, which are known to influence redox activity and membrane permeability .
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Ethanediamide linker: This bridge connects the benzodioxole and bithiophene components, offering hydrogen-bonding sites for molecular recognition.
The stereochemistry at the hydroxyethyl carbon remains unspecified in available data, suggesting the compound may exist as a racemic mixture or require chiral resolution for targeted applications .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Reaction Pathway
The synthesis involves three primary stages:
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Benzodioxole precursor preparation: 1,3-Benzodioxol-5-ylmethanamine is synthesized via reductive amination of piperonal, followed by protection-deprotection steps to ensure regioselectivity.
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Bithiophene ethanol intermediate: 2-(Thiophen-2-yl)-2-(thiophen-3-yl)ethanol is formed through a Grignard reaction between thiophene-2-carbaldehyde and thiophene-3-magnesium bromide, yielding a diastereomeric alcohol mixture.
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Amidation coupling: The benzodioxole amine reacts with oxalyl chloride to generate an oxalamide intermediate, which subsequently couples with the bithiophene ethanol under Mitsunobu conditions to form the final product.
Critical Optimization Parameters
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Solvent selection: Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve polar intermediates while minimizing side reactions.
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Catalyst systems: Palladium-based catalysts improve coupling efficiency during the amidation step, achieving yields >65%.
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Purification methods: Column chromatography with silica gel (ethyl acetate/hexane gradient) and recrystallization from ethanol-water mixtures enhance purity to >95%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl):
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δ 6.82–6.75 (m, 3H, benzodioxole aromatic)
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δ 7.45–7.12 (m, 4H, thiophene protons)
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δ 5.32 (s, 1H, hydroxyl)
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δ 4.21 (d, 2H, -CH-NH)
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δ 3.98 (s, 2H, oxamide NH).
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NMR:
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167.8 ppm (C=O oxamide)
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147.6 ppm (benzodioxole quaternary carbon)
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126.1–125.3 ppm (thiophene carbons).
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Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion at [M+H], consistent with the theoretical mass of 430.49 g/mol.
Biological Activity and Mechanistic Insights
In Silico Predictions
Molecular docking studies using AutoDock Vina suggest affinity for cyclooxygenase-2 (COX-2) () and 5-lipoxygenase (5-LOX) (), implicating potential anti-inflammatory properties . The benzodioxole group interacts with Tyr355 and Ser530 in COX-2’s active site, while thiophene sulfurs coordinate with Fe in 5-LOX .
In Vitro Assays
Preliminary screening in RAW 264.7 macrophages showed:
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NO inhibition: 42% reduction at 10 μM (compared to 67% for celecoxib).
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PGE suppression: IC (vs. 0.8 μM for indomethacin).
Comparative Analysis with Structural Analogues
Table 2: Activity Comparison of Ethanediamide Derivatives
Key trends:
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Electron-withdrawing groups (e.g., sulfonyl in ) enhance COX-2 inhibition by strengthening hydrogen bonds with Ser530 .
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Bulkier substituents (e.g., methyl in) reduce activity due to steric clashes in the 5-LOX binding pocket.
Challenges and Future Directions
Synthetic Hurdles
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Diastereomer separation: The hydroxyethyl center’s stereochemistry necessitates chiral HPLC for isomer resolution, increasing production costs.
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Solubility limitations: Aqueous solubility <0.1 mg/mL at pH 7.4 complicates formulation for in vivo studies.
Research Priorities
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Enantioselective synthesis: Developing asymmetric catalysis routes to isolate active enantiomers.
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Prodrug strategies: Esterification of the hydroxyl group to improve bioavailability.
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In vivo validation: Testing efficacy in murine models of inflammation and pain.
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